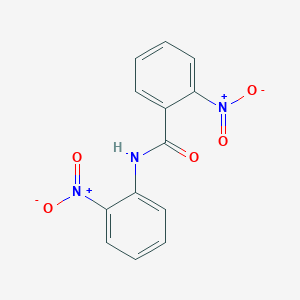
2-nitro-N-(2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9N3O5 It is a member of the benzamide family, characterized by the presence of nitro groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(2-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the reaction of 2-nitrobenzoyl chloride with 2-nitroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dry toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-amino-N-(2-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
Applications De Recherche Scientifique
2-Nitro-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-nitro-N-(2-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and amide functional groups. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzamide: Similar structure but lacks the additional nitro group on the phenyl ring.
N-(2-Nitrophenyl)benzamide: Similar structure but lacks the nitro group on the benzamide ring.
2,4-Dinitrobenzamide: Contains two nitro groups on the benzamide ring.
Uniqueness
2-Nitro-N-(2-nitrophenyl)benzamide is unique due to the presence of nitro groups on both the benzamide and phenyl rings. This dual substitution pattern can lead to distinct chemical reactivity and biological activity compared to other benzamide derivatives.
Propriétés
Numéro CAS |
54559-21-6 |
|---|---|
Formule moléculaire |
C13H9N3O5 |
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
2-nitro-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N3O5/c17-13(9-5-1-3-7-11(9)15(18)19)14-10-6-2-4-8-12(10)16(20)21/h1-8H,(H,14,17) |
Clé InChI |
KXUPUZCOAILKJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11712377.png)
![3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11712388.png)
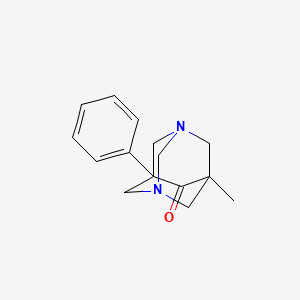
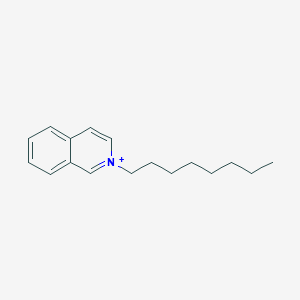
![2-[2-(1H-benzimidazol-2-yl)ethyl]aniline](/img/structure/B11712397.png)
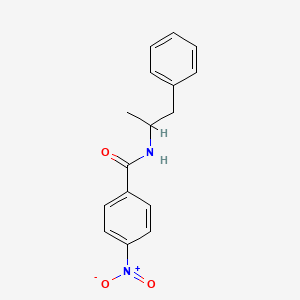
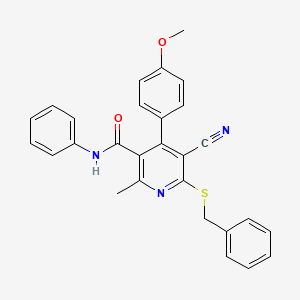

![2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)
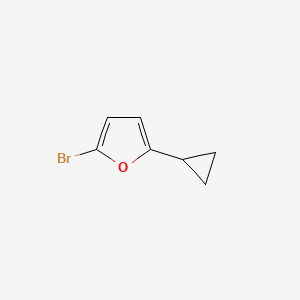
![N-((Z)-2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712444.png)
![2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)
![3-methoxy-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712459.png)
